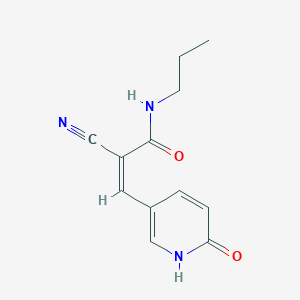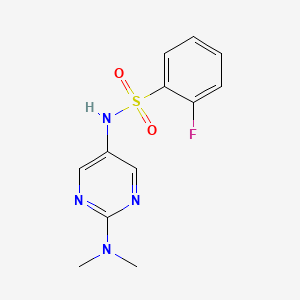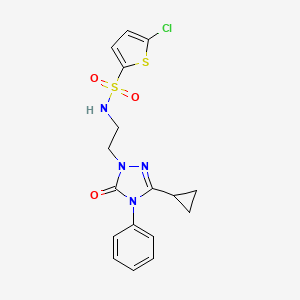
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical trials. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the metabolism of cancer cells.
Wirkmechanismus
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide targets the mitochondrial TCA cycle enzymes, specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces the production of ATP in cancer cells. This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, disrupts mitochondrial function, and alters the expression of genes involved in cell cycle regulation and apoptosis. This compound also reduces the levels of lactate and glucose in cancer cells, indicating a shift in metabolism from aerobic glycolysis to oxidative phosphorylation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential interactions with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in combination with other anticancer therapies.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide involves a multistep process that starts with the reaction of 3-acetylpyridine with propylamine to form 3-propylamino-6-acetylpyridine. This intermediate is then reacted with malononitrile to form 3-propylamino-6-(cyanomethyl)pyridine. The final step involves the reaction of 3-propylamino-6-(cyanomethyl)pyridine with ethyl acetoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancer. This compound has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have synergistic effects when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-14-12(17)10(7-13)6-9-3-4-11(16)15-8-9/h3-4,6,8H,2,5H2,1H3,(H,14,17)(H,15,16)/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLICCFDABGGQG-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CNC(=O)C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CNC(=O)C=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)
![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)


![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)
![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)
![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)
